molecular formula C16H9Br2Cl2NO3S B12194313 5,7-Dibromoquinolin-8-yl 4,5-dichloro-2-methylbenzene-1-sulfonate

5,7-Dibromoquinolin-8-yl 4,5-dichloro-2-methylbenzene-1-sulfonate

Cat. No.: B12194313
M. Wt: 526.0 g/mol
InChI Key: HCMNXWCITYQXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dibromoquinolin-8-yl 4,5-dichloro-2-methylbenzene-1-sulfonate is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromoquinolin-8-yl 4,5-dichloro-2-methylbenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The bromination of the quinoline core is achieved using bromine in acetic acid, resulting in the formation of 5,7-dibromoquinoline .

The sulfonation of the 4,5-dichloro-2-methylbenzene moiety is carried out using chlorosulfonic acid, followed by the coupling of the sulfonated benzene derivative with the brominated quinoline core under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and achieving high yields.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromoquinolin-8-yl 4,5-dichloro-2-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine in acetic acid.

    Sulfonation: Chlorosulfonic acid.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron in hydrochloric acid.

Major Products Formed

    Substitution Products: Amino or thiol derivatives.

    Oxidation Products: Quinoline N-oxide derivatives.

    Reduction Products: Amino derivatives.

Mechanism of Action

The mechanism of action of 5,7-Dibromoquinolin-8-yl 4,5-dichloro-2-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit key enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dibromoquinolin-8-yl 4,5-dichloro-2-methylbenzene-1-sulfonate is unique due to the presence of both bromine and chlorine substituents, as well as the sulfonate group

Properties

Molecular Formula

C16H9Br2Cl2NO3S

Molecular Weight

526.0 g/mol

IUPAC Name

(5,7-dibromoquinolin-8-yl) 4,5-dichloro-2-methylbenzenesulfonate

InChI

InChI=1S/C16H9Br2Cl2NO3S/c1-8-5-12(19)13(20)7-14(8)25(22,23)24-16-11(18)6-10(17)9-3-2-4-21-15(9)16/h2-7H,1H3

InChI Key

HCMNXWCITYQXLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.